1-Methyl-4-(phenylethynyl)benzene (CAS: 3287-02-3): A Comprehensive Technical Guide for Advanced Synthesis and Applications
1-Methyl-4-(phenylethynyl)benzene (CAS: 3287-02-3): A Comprehensive Technical Guide for Advanced Synthesis and Applications
Executive Summary
In the realm of modern organic synthesis and materials science, diarylalkynes serve as indispensable structural motifs. 1-Methyl-4-(phenylethynyl)benzene (CAS: 3287-02-3), commonly referred to as 4-methyltolan , is a benchmark conjugated scaffold. Characterized by its rigid, linear geometry and extended π -electron system, this molecule is a critical building block for the development of poly(aryleneethynylene)s, molecular wires, and advanced pharmacophores.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide. This document details the physicochemical profiling, mechanistic synthesis, self-validating protocols, and downstream applications of 4-methyltolan, grounded in field-proven methodologies.
Physicochemical Profiling and Analytical Data
Before initiating any synthetic or application-based workflow, establishing the baseline physicochemical properties of the substrate is critical for reaction monitoring and purification. The quantitative data for 1-Methyl-4-(phenylethynyl)benzene is summarized below.
| Property | Value / Description |
| Chemical Name | 1-Methyl-4-(phenylethynyl)benzene |
| Common Synonyms | 4-Methyltolan; (4-Methylphenyl)phenylacetylene |
| CAS Registry Number | 3287-02-3 |
| Molecular Formula | C 15 H 12 |
| Molecular Weight | 192.26 g/mol |
| Physical State (20 °C) | Solid (White to light yellow powder to crystal) |
| Melting Point | 70.0 °C – 74.0 °C |
| Maximum Absorption ( λmax ) | 326 nm (in CH 3 CN) |
| Purity Standard | >98.0% (GC) |
Mechanistic Synthesis: The Sonogashira Cross-Coupling
While decarboxylative alkynylation of aryl tosylates has been explored[1], the most robust, scalable, and atom-economical method for synthesizing 4-methyltolan is the Sonogashira cross-coupling [2].
Mechanistic Causality
The reaction relies on a synergistic Pd/Cu co-catalytic system. The choice of starting materials—typically 4-iodotoluene and phenylacetylene—is highly deliberate.
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Oxidative Addition: The electron-donating methyl group on 4-iodotoluene slightly enriches the aromatic ring, which can marginally decelerate the oxidative addition of Pd(0) compared to electron-deficient aryl halides. However, the superior leaving group ability of the iodide compensates for this, allowing the reaction to proceed rapidly at mild temperatures.
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Transmetalation: Cu(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II) complex.
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Reductive Elimination: The final step releases the target 4-methyltolan and regenerates the Pd(0) catalyst.
Strict exclusion of oxygen is the most critical causal factor in this reaction; trace O 2 triggers the Glaser homocoupling of phenylacetylene, consuming the starting material and complicating purification.
Figure 1: Pd/Cu-catalyzed Sonogashira coupling mechanism for 4-methyltolan synthesis.
Self-Validating Experimental Protocol
The following methodology provides a self-validating workflow for the synthesis of 1-Methyl-4-(phenylethynyl)benzene.
Reagents Required:
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4-Iodotoluene (1.0 equiv, 10 mmol)
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Phenylacetylene (1.2 equiv, 12 mmol)
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Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh 3 ) 2 Cl 2 ] (0.02 equiv, 2 mol%)
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Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)
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Triethylamine (Et 3 N) (Solvent/Base, 30 mL)
Step-by-Step Procedure:
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System Preparation: Equip a 100 mL Schlenk flask with a magnetic stir bar. Flame-dry under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Eliminates moisture and oxygen to prevent catalyst deactivation and Glaser coupling.
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Reagent Loading: Add 4-iodotoluene, Pd(PPh 3 ) 2 Cl 2 , and CuI to the flask.
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Solvent Introduction: Inject anhydrous, degassed Et 3 N via syringe. Stir the mixture at room temperature for 5 minutes to ensure partial dissolution.
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Alkyne Addition: Slowly inject phenylacetylene dropwise over 10 minutes. Observation Checkpoint: The solution will rapidly transition from yellow to a dark brown/black suspension, indicating the formation of the active catalytic species and the precipitation of triethylammonium iodide salts.
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Reaction Maturation: Stir the reaction at 50 °C for 4 hours.
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Validation Checkpoint (TLC): Monitor via Thin Layer Chromatography (Eluent: 100% Hexane). The reaction is complete when the 4-iodotoluene spot ( Rf≈0.6 ) disappears, replaced by a highly UV-active blue fluorescent spot corresponding to the product ( Rf≈0.5 ).
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Workup: Quench the reaction with saturated aqueous NH 4 Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 100% Hexane) to yield the product as a white to light-yellow crystalline solid.
Analytical Validation (NMR Spectroscopy)
To confirm the structural integrity of the synthesized 4-methyltolan, compare the isolated product against the following benchmark 1 H NMR data[1]:
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1 H NMR (500 MHz, CDCl 3 ): δ 7.52 (m, 2H, phenyl ortho-H), 7.43 (d, J = 8.1 Hz, 2H, tolyl ortho-H), 7.34−7.32 (m, 3H, phenyl meta/para-H), 7.16 (m, 2H, tolyl meta-H), 2.37 (s, 3H, -CH 3 ).
Advanced Applications in Materials and Therapeutics
The utility of 1-Methyl-4-(phenylethynyl)benzene extends far beyond basic organic synthesis. Its rigid, rod-like architecture makes it a privileged scaffold in two primary domains:
Materials Science and Conjugated Polymers
The linear geometry of the tolan backbone is heavily exploited in the synthesis of poly(aryleneethynylene)s (PAEs) . By utilizing 4-methyltolan derivatives in acyclic diyne metathesis (ADIMET) or iterative cross-coupling, researchers construct molecular wires[3]. The extended π -conjugation allows for efficient charge carrier mobility, making these materials highly sought after for Organic Light-Emitting Diodes (OLEDs), negative differential resistance devices, and advanced liquid crystalline materials.
Pharmaceutical and Cosmetic Therapeutics
In medicinal chemistry, the tolan scaffold provides a rigid pharmacophore that precisely orientates functional groups in 3D space. Specifically, hydroxylated derivatives of the tolan family (hydroxytolans) have been identified as potent modulators of biological aging pathways. Research indicates that specific tolan derivatives act as SIRT1 enzymatic activators and tyrosinase inhibitors, providing profound anti-inflammatory, anti-wrinkle, and skin-whitening properties for dermatological therapeutics[4].
Figure 2: Strategic downstream applications of the 4-methyltolan scaffold in advanced research.
References
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Moon, J., et al. "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates". ResearchGate. Available at:[Link]
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Bazan, G. C., et al. "Effects of conformation on the electronic and optical properties of aryleneethynylenes". Durham E-Theses. Available at:[Link]
- KST Series Inventors. "Hydroxylated tolans and related compounds as cosmetics or therapeutics for skin conditions". Google Patents (WO2009126700A1).
